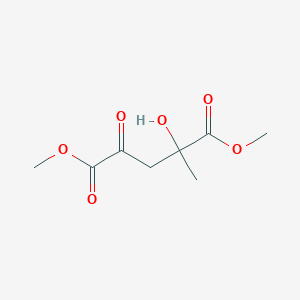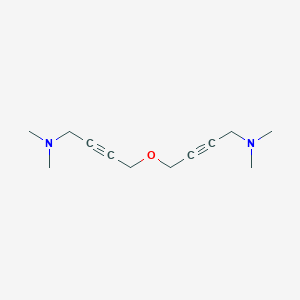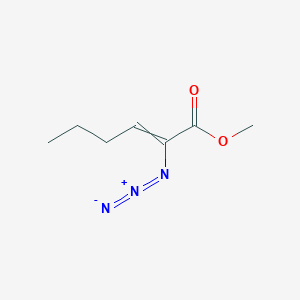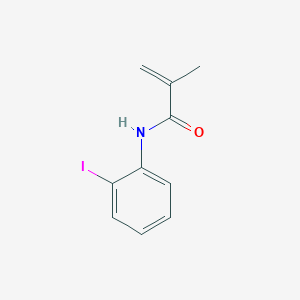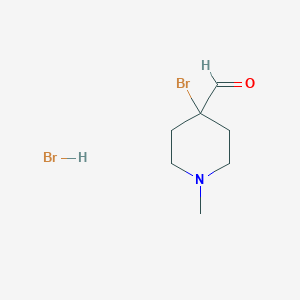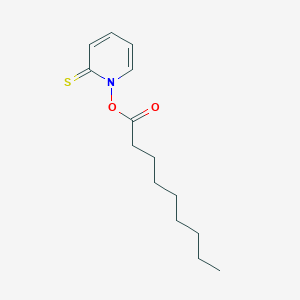
lithium;hept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;hept-1-ene is an organolithium compound that combines lithium with hept-1-ene, an alkene with the formula C7H14. Hept-1-ene is a higher olefin, or alkene, commonly used as an additive in lubricants, catalysts, and surfactants . The combination of lithium with hept-1-ene results in a compound that has unique properties and applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hept-1-ene typically involves the reaction of hept-1-ene with an organolithium reagent, such as butyl-lithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;hept-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:
Oxidation: Can produce heptanol or heptanone.
Reduction: Can produce heptane.
Substitution: Can produce various organometallic compounds.
Aplicaciones Científicas De Investigación
Lithium;hept-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.
Biology: Studied for its potential use in biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of lithium;hept-1-ene involves the interaction of the lithium atom with various molecular targets and pathways. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase 3, which play critical roles in cellular signaling and metabolism . The hept-1-ene moiety can participate in various chemical reactions, allowing the compound to act as a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Hept-1-ene: A simple alkene with similar chemical properties but lacks the reactivity of the lithium atom.
Butyl-lithium: Another organolithium compound with different alkyl groups but similar reactivity.
Lithium diisopropylamide: A strong base used in organic synthesis with different applications
Uniqueness
Lithium;hept-1-ene is unique due to the combination of the reactivity of lithium with the versatility of hept-1-ene. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .
Propiedades
Número CAS |
113260-58-5 |
|---|---|
Fórmula molecular |
C7H13Li |
Peso molecular |
104.1 g/mol |
Nombre IUPAC |
lithium;hept-1-ene |
InChI |
InChI=1S/C7H13.Li/c1-3-5-7-6-4-2;/h3H,1-2,4-7H2;/q-1;+1 |
Clave InChI |
NGIGBXWUYHKRDB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



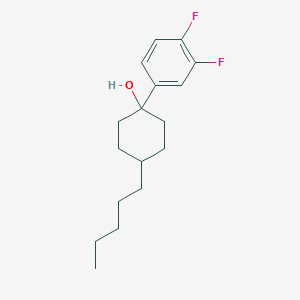
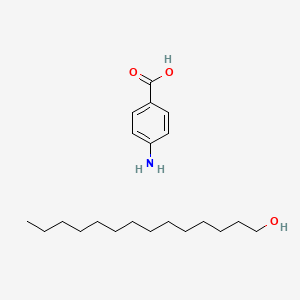
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)

